3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one
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Overview
Description
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a methyl group and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-2-en-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of cyclohexene derivatives followed by functional group transformations. The use of vanadium-based catalysts and hydrogen peroxide as oxidizing agents is common in such processes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the allyloxy group.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A related compound used in fragrances and cosmetics.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Another compound with a similar structural motif but different functional groups.
Uniqueness
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with both methyl and allyloxy substituents. This structure imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
77426-33-6 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-2-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-7-12-10-8(2)5-4-6-9(10)11/h3H,1,4-7H2,2H3 |
InChI Key |
HBRDOXOFIWBGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)OCC=C |
Origin of Product |
United States |
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